N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(Thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a thiophene ring, a tosyl (p-toluenesulfonyl) group, and a methanesulfonamide moiety.
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZADYCQSPLYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazole and sulfonamide groups. Key reagents and conditions include thiophene derivatives, tosyl chloride, and methanesulfonyl chloride under controlled temperature and pH conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyrazoline moieties undergo oxidation under controlled conditions:
-
Thiophene Oxidation : In the presence of m-CPBA (meta-chloroperbenzoic acid), the thiophene ring is oxidized to a sulfoxide or sulfone derivative, depending on reaction stoichiometry1.
-
Pyrazoline Ring Oxidation : Treatment with KMnO₄ in acidic medium cleaves the dihydropyrazole ring, forming a diketone intermediate2.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Sulfoxide | 65–721 |
| KMnO₄ | H₂SO₄, 60°C | Diketone | 48–552 |
Reduction Reactions
The nitro groups (if present in analogs) and aromatic systems participate in reduction:
-
Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the pyrazoline ring to pyrazole while retaining the thiophene and sulfonamide groups3.
-
Selective Reduction : NaBH₄ selectively reduces the C=N bond in the pyrazoline ring without affecting the thiophene4.
Key Mechanistic Insight :
The tosyl group stabilizes intermediates during reduction, directing regioselectivity5.
Substitution Reactions
The sulfonamide and tosyl groups act as leaving sites for nucleophilic substitution:
-
Nucleophilic Aromatic Substitution : Treatment with amines (e.g., piperidine) replaces the methanesulfonamide group at the para position of the phenyl ring1.
-
Radical Substitution : Under UV light, halogenation (Cl₂ or Br₂) occurs at the thiophene’s α-position6.
Table 2: Substitution Reaction Outcomes
| Reagent | Site Modified | Product | Conditions |
|---|---|---|---|
| Piperidine | Sulfonamide group | N-piperidine derivative | DMF, 80°C1 |
| Cl₂ (UV) | Thiophene ring | 5-chlorothiophene analog | CCl₄, 25°C6 |
Cycloaddition and Ring-Opening Reactions
The pyrazoline-thiophene system participates in [3+2] cycloadditions:
-
With Nitrile Oxides : Forms isoxazoline-pyrazole hybrids under microwave irradiation4.
-
Ring-Opening : BF₃·Et₂O catalyzes cleavage of the pyrazoline ring, yielding a linear thiourea derivative3.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the thiophene or phenyl rings:
-
Suzuki-Miyaura : The brominated thiophene derivative reacts with arylboronic acids to form biaryl systems7.
-
Sonogashira : Alkynylation at the pyrazoline’s 3-position introduces terminal alkynes3.
Table 3: Catalytic Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–857 |
| Sonogashira | PdCl₂(PPh₃)₂ | 65–703 |
Acid/Base-Mediated Rearrangements
-
Acidic Conditions : H₂SO₄ induces ring contraction of the pyrazoline to a pyrrole derivative2.
-
Basic Conditions : NaOH hydrolyzes the tosyl group, generating a free amine intermediate5.
Theoretical Insights
DFT calculations (B3LYP/6-311++G**) predict:
Scientific Research Applications
2.1 Antimicrobial Properties
Research has indicated that N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showing minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics like linezolid .
Case Study: Antibacterial Efficacy
In a comparative analysis, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL, outperforming several standard treatments .
2.2 Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies on human cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis at concentrations above 10 µM, with IC50 values indicating significant potency against tumor cells .
Case Study: Cytotoxic Effects
A detailed cytotoxicity study assessed various sulfonamide derivatives against cancer cell lines, finding that this compound reduced cell viability significantly, demonstrating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by morphological changes in treated cells .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and tosylated pyrazoles. Various modifications to the core structure can enhance its biological activity.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Reaction with thiophene | Antimicrobial activity |
| Compound B | Tosylation followed by coupling | Cytotoxic effects on cancer cells |
| Compound C | Substitution reactions | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituents, and pharmacological profiles. Below is a comparative analysis using data from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Modifications: The target compound features a pyrazoline core with a tosyl group (p-toluenesulfonyl) and methanesulfonamide, whereas analogs in incorporate benzoxazole rings. The benzoxazole-pyrazoline hybrids (e.g., 7c, 7e) demonstrate enhanced antitubercular activity, suggesting that heterocyclic fusion improves target specificity . Compounds in retain the pyrazoline core but replace the tosyl group with nicotinoyl and dichlorobenzenesulfonamide moieties, leading to analgesic rather than antimicrobial effects .
Substituent Effects: Thiophene vs. Phenyl Groups: The thiophen-2-yl substituent in the target compound and analogs contributes to π-π stacking interactions in biological systems. In contrast, hydroxyl/methoxy-substituted phenyl groups () may enhance solubility and hydrogen bonding .
Pharmacological Activity: Antitubercular activity in compounds correlates with electron-withdrawing substituents (e.g., chloro in 7h), which improve membrane permeability and target inhibition .
Methodological Considerations
- Structural Analysis : The use of SHELXL () for X-ray crystallography enables precise determination of pyrazoline derivatives’ configurations, critical for structure-activity relationship (SAR) studies .
- Synthetic Routes : and outline multi-step syntheses involving condensation, cyclization, and sulfonylation, which are standard for pyrazoline derivatives. For example, the thiophene ring in the target compound likely originates from a Claisen-Schmidt condensation step .
Biological Activity
N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiophene ring, a tosyl group, a pyrazole moiety, and a methanesulfonamide functional group. Its synthesis typically involves multi-step reactions that integrate these structural components. The synthesis process can be outlined as follows:
- Formation of Pyrazole : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form pyrazole derivatives.
- Tosylation : The introduction of the tosyl group is achieved through the reaction of the pyrazole with p-toluenesulfonyl chloride.
- Coupling Reaction : The final step includes coupling the resultant tosyl-pyrazole with thiophenes or phenyl groups to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The methanesulfonamide group in the compound has been associated with anti-inflammatory activity. Studies show that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Case Studies
- Antimicrobial Activity Study : A study conducted on various sulfonamide derivatives, including those with similar structures to our compound, revealed a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In vitro assays on cancer cell lines treated with related pyrazole derivatives showed dose-dependent cytotoxicity. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting higher efficacy .
Data Summary
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR spectroscopy to confirm bond connectivity and stereochemistry, high-resolution mass spectrometry (HR-MS) to verify molecular weight, and HPLC to assess purity (>95%). For crystalline samples, X-ray diffraction (refined via SHELXL ) resolves absolute configuration. Cross-validate results with FT-IR to detect functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. How can synthesis conditions be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to prevent byproduct formation .
- Catalysts : Use anhydrous AlCl₃ or BF₃·Et₂O for Friedel-Crafts acylations .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) . Monitor progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers. Use co-solvents (DMSO ≤10% v/v) or surfactants (e.g., Tween-80) for in vitro assays. For NMR, dissolve in deuterated DMSO-d₆. If solubility data are unavailable (e.g., ), perform a Hansen solubility parameter analysis to identify optimal solvents .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor effects) be resolved?
- Methodological Answer : Conduct target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays on cancer cell lines ). Validate results with knockout models or siRNA silencing. Perform QSAR studies to correlate electronic/hydrophobic properties (e.g., Hammett σ values for substituents) with activity trends .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Systematic substitution : Replace the thiophene (C5) or tosyl (N1) groups with bioisosteres (e.g., furan, acetyl) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like 5-lipoxygenase . Validate with free-energy perturbation (FEP) calculations .
Q. What crystallographic challenges arise from the thiophene and tosyl substituents, and how can SHELXL address them?
- Methodological Answer : The thiophene ring’s disorder and tosyl group’s flexibility complicate refinement. In SHELXL:
- Apply ISOR restraints to anisotropic displacement parameters.
- Use TWIN commands for handling pseudo-merohedral twinning .
- Refine hydrogen bonds (N–H···O=S) with DFIX constraints .
Q. How should pharmacokinetic profiling studies be designed for this compound?
- Methodological Answer :
- In vitro : Assess metabolic stability via liver microsomal assays (CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .
- In vivo : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis (LOQ = 1 ng/mL). Monitor metabolites (e.g., sulfonamide hydrolysis) .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
